molecular formula C13H16O5 B13017023 Dimethyl 2-(benzyloxy)-2-methylmalonate

Dimethyl 2-(benzyloxy)-2-methylmalonate

Cat. No.: B13017023
M. Wt: 252.26 g/mol
InChI Key: VTAACZZKLVJJPC-UHFFFAOYSA-N
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Description

Dimethyl 2-(benzyloxy)-2-methylmalonate (CAS: 344798-16-9, molecular formula: C₁₃H₁₆O₅, molecular weight: 252.26 g/mol) is a malonate ester derivative featuring a benzyloxy group and a methyl substituent at the central carbon. Its structure is defined by the SMILES notation O=C(OC)C(C)(OCC1=CC=CC=C1)C(OC)=O, highlighting the two methoxy ester groups, a methyl group, and a benzyloxy moiety . This compound is widely utilized as a synthetic intermediate in multi-step organic syntheses, particularly in the construction of complex natural products and heterocycles. For instance, it has been employed in the total synthesis of pallambins C and D, where its reactivity enables selective functionalization .

The compound’s stability under anhydrous conditions and compatibility with transition metal catalysts (e.g., Rh/C or Pd/C) make it valuable for hydrogenation and cyclization reactions . Safety protocols emphasize handling under inert atmospheres, protection from moisture, and avoidance of ignition sources due to its flammability .

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

dimethyl 2-methyl-2-phenylmethoxypropanedioate

InChI

InChI=1S/C13H16O5/c1-13(11(14)16-2,12(15)17-3)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

VTAACZZKLVJJPC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)(C(=O)OC)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(benzyloxy)-2-methylmalonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance scalability and efficiency. The use of automated reactors and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(benzyloxy)-2-methylmalonate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(benzyloxy)-2-methylmalonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(benzyloxy)-2-methylmalonate involves its reactivity towards various chemical reagents. The ester groups and benzyloxy substituent play crucial roles in its interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, leading to the formation of diverse products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Malonate esters are versatile building blocks in organic synthesis, with their reactivity modulated by substituents on the central carbon and ester groups. Below, dimethyl 2-(benzyloxy)-2-methylmalonate is compared to five structurally related compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Reactivity Comparison of Malonate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity/Applications References
This compound C₁₃H₁₆O₅ 252.26 Benzyloxy, methyl Cyclization to indole derivatives; used in pallambin synthesis
Diethyl 2-(benzyloxy)-2-methylmalonate C₁₄H₁₈O₅ 266.29 Benzyloxy, methyl (ethyl esters) Reduced steric hindrance for nucleophilic substitution; precursor to anti-inflammatory agents
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate C₁₂H₁₃NO₆ 267.23 2-Nitrophenyl, methyl Nitro group facilitates reduction to amines; intermediate in oxindole synthesis
Diethyl 2-(perfluorophenyl)malonate C₁₃H₁₁F₅O₄ 326.22 Perfluorophenyl Electron-withdrawing F groups enhance hydrolysis rates under mild alkali conditions
Dimethyl 2-(3-fluoro-4-aminophenyl)-2-methylmalonate C₁₂H₁₅FNO₄ 268.25 3-Fluoro-4-aminophenyl, methyl Amino group enables cross-coupling; used in pharmaceutical research

Substituent Effects on Reactivity

Benzyloxy vs. Nitro Groups

The benzyloxy group in this compound provides steric bulk and moderate electron-donating effects, favoring cyclization reactions. For example, in the synthesis of pallambins, this compound undergoes iodination and subsequent ring closure . In contrast, the nitro group in dimethyl 2-methyl-2-(2-nitrophenyl)malonate (CAS: 860786-10-3) is electron-withdrawing, enabling facile reduction to amines with Rh/C and hydrazine . This reactivity is exploited to generate hydroxy-oxindoles, a key pharmacophore .

Ester Group Variations

Replacing methyl esters with ethyl (e.g., diethyl 2-(benzyloxy)-2-methylmalonate) reduces steric hindrance, enhancing nucleophilic substitution rates. This modification is critical in synthesizing anti-inflammatory 2-arylpropionic acids, where ethyl esters improve solubility in polar aprotic solvents like DMF .

Halogen and Electron-Deficient Substituents

Fluorinated analogs, such as diethyl 2-(perfluorophenyl)malonate, exhibit accelerated hydrolysis due to the electron-withdrawing nature of fluorine. For instance, hydrolysis of diethyl 2-(4-fluorophenyl)malonate proceeds at 25°C with 0.5 M NaOH, whereas non-fluorinated analogs require higher temperatures . Similarly, dimethyl 2-(3-fluoro-4-aminophenyl)-2-methylmalonate leverages fluorine’s electronegativity to stabilize intermediates in cross-coupling reactions .

Biological Activity

Dimethyl 2-(benzyloxy)-2-methylmalonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C15H18O5C_{15}H_{18}O_5. It features a benzyloxy group attached to a dimethyl malonate core, which is known for its reactivity in various chemical transformations. The presence of the benzyloxy group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains. In one study, derivatives displayed minimum inhibitory concentrations (MICs) as low as 5 μM against Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial activity .

CompoundMIC (μM)Bacterial Strain
This compoundTBDTBD
Related Derivative A5S. aureus
Related Derivative B10A. baumannii

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are critical in various metabolic pathways. The inhibition of these enzymes could have therapeutic implications in conditions like Alzheimer's disease and diabetes .

Study on Enzyme Activity

A study focused on the enzyme activity of pig liver esterase (PLE) highlighted the substrate scope for compounds similar to this compound. The research demonstrated that the compound could be a substrate for PLE, indicating potential applications in drug metabolism and synthesis .

Synthesis and Evaluation

In another investigation, researchers synthesized various derivatives of this compound and evaluated their biological activities. The findings revealed that structural variations significantly impacted their efficacy against microbial pathogens, emphasizing the importance of chemical modifications in enhancing biological activity .

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